molecular formula C9H13N3O B13251821 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13251821
M. Wt: 179.22 g/mol
InChI Key: NICDGTNSGZYWFG-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₂N₃O
Molecular Weight: 178.21 g/mol
Key Features:

  • A 1,2,3-triazole core substituted with a cyclopropyl group (position 1), an isopropyl group (position 5), and an aldehyde functional group (position 4).
  • The aldehyde group enables versatile reactivity (e.g., oxidation, reduction, or condensation) for further derivatization .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-cyclopropyl-5-propan-2-yltriazole-4-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-6(2)9-8(5-13)10-11-12(9)7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

NICDGTNSGZYWFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2CC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific synthetic route may vary, but a common method involves the following steps:

    Formation of the Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, often facilitated by a catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperatures to drive the reactions to completion. Major products formed from these reactions include alcohols, carboxylic acids, and substituted triazoles.

Scientific Research Applications

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula : C₉H₁₃N₃O₂
Molecular Weight : 195.22 g/mol
Key Differences :

  • Functional Group : Carboxylic acid replaces the aldehyde.
  • Impact :
    • Increased polarity and acidity (pKa ~4-5), making it suitable for salt formation or hydrogen bonding in drug design.
    • Reduced reactivity compared to the aldehyde, limiting use in conjugation reactions .
  • Applications : Primarily explored for antimicrobial and anticancer activities due to enzyme inhibition .

1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Molecular Formula : C₁₃H₁₅N₃O
Molecular Weight : 229.28 g/mol
Key Differences :

  • Substituent : Benzyl group replaces cyclopropyl.
  • Impact: Enhanced lipophilicity (logP ~2.5) due to the aromatic ring, improving membrane permeability. Potential for π-π interactions with biological targets, altering binding affinity compared to cyclopropyl .
  • Applications : Used as a building block for anticancer agents and enzyme inhibitors .

1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Molecular Formula : C₁₁H₁₇N₃O
Molecular Weight : 207.27 g/mol
Key Differences :

  • Substituent : Cyclohexyl (6-membered ring) replaces cyclopropyl.
  • Higher molecular weight may affect bioavailability .
  • Applications : Investigated for neurological disorder targets due to improved CNS penetration .

1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Molecular Formula : C₁₁H₁₇N₃O
Molecular Weight : 207.27 g/mol
Key Differences :

  • Substituent : Cyclopentyl (5-membered ring) replaces cyclopropyl.
  • Impact :
    • Intermediate steric effects between cyclopropyl and cyclohexyl.
    • Flexibility of the cyclopentyl ring may enhance conformational adaptability in binding pockets .
  • Applications : Explored in material science for polymer synthesis .

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Molecular Formula : C₁₀H₁₅N₃O
Molecular Weight : 209.24 g/mol
Key Differences :

  • Substituent : Cyclobutyl (4-membered ring) replaces cyclopropyl.
  • Altered electronic effects due to strained geometry .
  • Applications : Studied for unique pharmacokinetic profiles in antiviral research .

Structural and Functional Group Analysis

Compound Name Substituent (Position 1) Functional Group (Position 4) Molecular Weight (g/mol) Key Applications
Target Compound Cyclopropyl Aldehyde 178.21 Drug design, materials
1-Cyclopropyl-5-(propan-2-yl)-triazole-4-carboxylic acid Cyclopropyl Carboxylic acid 195.22 Antimicrobial agents
1-Benzyl-5-(propan-2-yl)-triazole-4-carbaldehyde Benzyl Aldehyde 229.28 Enzyme inhibitors
1-Cyclohexyl-5-(propan-2-yl)-triazole-4-carbaldehyde Cyclohexyl Aldehyde 207.27 Neurological therapeutics
1-Cyclopentyl-5-(propan-2-yl)-triazole-4-carbaldehyde Cyclopentyl Aldehyde 207.27 Polymer synthesis
5-Cyclobutyl-1-(propan-2-yl)-triazole-4-carbaldehyde Cyclobutyl Aldehyde 209.24 Antiviral research

Key Research Findings

  • Reactivity : The aldehyde group in the target compound allows for efficient conjugation with amines or hydrazines, enabling prodrug development .
  • Biological Activity : Cyclopropyl substitution correlates with improved metabolic stability in hepatic microsome assays compared to benzyl or cyclohexyl analogs .
  • Solubility : The cyclopropyl derivative exhibits moderate aqueous solubility (0.5 mg/mL), whereas the carboxylic acid analog has higher solubility (2.1 mg/mL) due to ionization .

Biological Activity

1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is C9H13N3OC_9H_{13}N_3O with a molecular weight of 179.22 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H13N3OC_9H_{13}N_3O
Molecular Weight179.22 g/mol
CAS Number1785150-59-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde have been evaluated against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:

CompoundCell LineIC50 (µM)
1-Cyclopropyl-5-(propan-2-yl)-triazoleHeLa (cervical cancer)10.51
THP-1 (acute monocytic leukemia)7.31
HL-60 (acute promyelocytic leukemia)Not reported

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, which may be attributed to its structural characteristics that influence interaction with cellular targets.

The mechanism by which triazole derivatives exert their biological effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For example, studies on related triazole compounds have shown that they can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. This suggests that 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde may similarly affect these pathways.

Study 1: Antiproliferative Effects

A study published in Frontiers in Chemistry evaluated a series of triazole analogs for their antiproliferative activities against a range of cancer cell lines. The study found that modifications at the C-5 position of the triazole ring significantly influenced the potency and selectivity of these compounds against different tumors .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of triazole derivatives, including those structurally similar to our compound. It was discovered that certain analogs could inhibit carbonic anhydrase II, an enzyme implicated in various physiological processes and disease states. The inhibition was assessed through in vitro assays, yielding promising results for potential therapeutic applications .

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